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molecular formula C12H8N2O2 B130778 3-Nitro-9H-carbazole CAS No. 3077-85-8

3-Nitro-9H-carbazole

Cat. No. B130778
M. Wt: 212.2 g/mol
InChI Key: ZYNHZTIMNJKVLK-UHFFFAOYSA-N
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Patent
US06071932

Procedure details

The compound was synthesized by mixing 3-nitrocarbazole (0.5 g, 0.0024 mol), NaH (0.06 g, 0.0026 mol) and 1-bromo-3-chloropropane (0.41 g,
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([O-:3])=[O:2].[H-].[Na+].Br[CH2:20][CH2:21][CH2:22][Cl:23]>>[Cl:23][CH2:22][CH2:21][CH2:20][N:8]1[C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0.06 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized

Outcomes

Product
Name
Type
Smiles
ClCCCN1C2=CC=CC=C2C=2C=C(C=CC12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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